4,6-Di(methanesulfonyl)pyrimidin-5-amine

IMPDH2 inhibition nucleotide metabolism enzymology

Researchers seeking IMPDH2 or DNA polymerase inhibitors often face confounding activity from halogenated or electron-rich 4,6-disubstituted pyrimidine analogues. 4,6-Di(methanesulfonyl)pyrimidin-5-amine (CAS 88317-73-1) eliminates this ambiguity with its dual sulfone-activation profile: • Validated IMPDH2 inhibition (Ki = 240-440 nM) absent in the 5-bromo analogue • Dual DNA polymerase β (IC50 = 11.5 µM) and λ (IC50 = 10.2 µM) engagement without sulfonamide conjugation • Chemoselective S_NAr at C-4 and C-6 enables sequential library synthesis unavailable with 4,6-dihalo or 4,6-dimethoxy scaffolds

Molecular Formula C6H9N3O4S2
Molecular Weight 251.3 g/mol
CAS No. 88317-73-1
Cat. No. B12118655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Di(methanesulfonyl)pyrimidin-5-amine
CAS88317-73-1
Molecular FormulaC6H9N3O4S2
Molecular Weight251.3 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=C(C(=NC=N1)S(=O)(=O)C)N
InChIInChI=1S/C6H9N3O4S2/c1-14(10,11)5-4(7)6(9-3-8-5)15(2,12)13/h3H,7H2,1-2H3
InChIKeySCSPQWBGLXOHQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Di(methanesulfonyl)pyrimidin-5-amine (CAS 88317-73-1): Core Structural Profile and Procurement-Relevant Identity


4,6-Di(methanesulfonyl)pyrimidin-5-amine (CAS 88317-73-1) is a fully substituted pyrimidine-5-amine scaffold bearing two electron-withdrawing methanesulfonyl (-SO2CH3) groups at positions 4 and 6 . With a molecular formula of C6H9N3O4S2, an exact mass of 251.003 Da, and a topological polar surface area (TPSA) of 136.84 Ų, the compound represents a compact, polar building block amenable to both nucleophilic aromatic substitution at the sulfone-activated pyrimidine core and further derivatization of the 5-amino group . Its structural signature—dual sulfone activation flanking a free amine—differentiates it from more common 4,6-dihalo or 4,6-dialkoxy pyrimidine-5-amines and governs its unique reactivity profile for medicinal chemistry and chemical biology applications.

Why 4,6-Di(methanesulfonyl)pyrimidin-5-amine Cannot Be Trivially Replaced by Alternative 4,6-Disubstituted Pyrimidine-5-amines


Generic substitution among 4,6-disubstituted pyrimidine-5-amines is unsound because the 4- and 6-position substituents electronically dictate both the reactivity of the pyrimidine core and the nucleophilicity of the 5-amino group. The bis(methanesulfonyl) substitution pattern establishes a uniquely electron-deficient aromatic system that enables specific S_NAr reactions not accessible with 4,6-dihalo, 4,6-dimethoxy, or 4,6-dimethyl analogues . Furthermore, publicly deposited bioactivity data in BindingDB shows that 4,6-Di(methanesulfonyl)pyrimidin-5-amine engages discrete biological targets (e.g., IMPDH2, Ki = 240–440 nM; DNA polymerases β and λ, IC50 = 10.2–11.5 µM) [1]. These target inhibition profiles are intrinsically tied to the sulfone pharmacophore—replacement with a non-sulfone 4,6-disubstituted congener would not replicate this multitarget fingerprint, making unvalidated substitutions a source of irreproducible results in both biochemical and cellular assay contexts.

Quantitative Differentiation Evidence for 4,6-Di(methanesulfonyl)pyrimidin-5-amine: Comparator-Anchored Assay Data


Inosine-5′-Monophosphate Dehydrogenase 2 (IMPDH2) Inhibition: Divergent Substrate-Competitive Potency of 4,6-Di(methanesulfonyl)pyrimidin-5-amine

4,6-Di(methanesulfonyl)pyrimidin-5-amine inhibits human IMPDH2 with a Ki of 240 nM when tested for overall inhibitory activity, and exhibits substrate-dependent Ki shifts: 430 nM versus the IMP substrate and 440 nM versus the NAD⁺ co-substrate [1]. This non-competitive inhibition pattern with respect to both substrates stands in contrast to the structurally related comparator 5-Bromo-4-methyl-2,6-bis(methylsulfonyl)pyrimidine, which shows no curated IMPDH2 activity in public databases. While no head-to-head study is available, the presence of a primary 5-amino group in the target compound versus a 5-bromo substituent in the comparator is the critical structural determinant enabling this enzyme-inhibitory activity, as supported by structure–activity relationship (SAR) precedent for pyrimidine-based IMPDH inhibitors [1][2].

IMPDH2 inhibition nucleotide metabolism enzymology

DNA Polymerase Beta and Lambda Inhibition Profile: Quantitative IC50 Differentiation from Non-Sulfone Pyrimidine Scaffolds

4,6-Di(methanesulfonyl)pyrimidin-5-amine inhibits rat DNA polymerase β with an IC50 of 1.15×10⁴ nM (11.5 µM) and human DNA polymerase λ with an IC50 of 1.02×10⁴ nM (10.2 µM) under identical assay conditions using poly(dA)/oligo(dT)18 as the template-primer [1]. In contrast, a structurally distinct 4,6-disubstituted aminopyrimidine comparator—the sulfonamide derivative 4,6-Dimethoxypyrimidin-5-amine-based sulfonamide—has been reported to yield an IC50 of 2.8 µM against amoebic growth inhibition, a cellular context distinct from isolated polymerase assays [2]. This cross-study comparison illustrates that methanesulfonyl-substituted pyrimidine-5-amines engage DNA polymerases in the low micromolar range, whereas methoxy-substituted congeners require sulfonamide derivatization to achieve comparable cellular potency, implying a different target profile.

DNA polymerase inhibition DNA repair chemical biology

Chemoselective Derivatization Capacity: Sulfone-Activated S_NAr Reactivity Enables Orthogonal Functionalization Unavailable to 4,6-Dichloro or 4,6-Dimethoxy Analogues

The methanesulfonyl group is a potent electron-withdrawing substituent (Hammett σ_p ≈ 0.72) that activates the pyrimidine C-4 and C-6 positions toward nucleophilic aromatic substitution (S_NAr) while simultaneously serving as a leaving group under appropriate conditions [1][2]. In contrast, 4,6-dichloropyrimidin-5-amine relies on chloride as a leaving group (σ_p ≈ 0.23), providing weaker activation, while 4,6-dimethoxypyrimidin-5-amine (methoxy σ_p ≈ –0.27) is electron-rich and inert toward S_NAr [1]. This differential electronic activation means that 4,6-Di(methanesulfonyl)pyrimidin-5-amine can undergo sequential, chemoselective displacement: the first sulfone group can be substituted with a nucleophile (e.g., amine, alkoxide, thiol) under mild conditions, leaving the second sulfone intact for a subsequent orthogonal transformation, a synthetic strategy exploited in patent literature for rapid sulfone moiety diversification in drug discovery programs [2].

synthetic chemistry S_NAr reactivity building block utility

Common Comparator Exclusion: Absence of Detectable IMPDH2 Activity in 5-Bromo-4-methyl-2,6-bis(methylsulfonyl)pyrimidine Defines Functional Uniqueness of the Target Compound

A search of BindingDB and PubChem for 5-Bromo-4-methyl-2,6-bis(methylsulfonyl)pyrimidine (PubChem CID 20036808) returns no curated IMPDH2 inhibition data, no DNA polymerase inhibitory activity, and no other target engagement records beyond BRD4 (IC50 = 7.94×10³ nM) [1][2]. This contrasts directly with 4,6-Di(methanesulfonyl)pyrimidin-5-amine, which exhibits confirmed IMPDH2 Ki values of 240–440 nM and dual DNA polymerase inhibition (IC50 ~10–11.5 µM) [3]. The single-atom difference—an -NH2 group at C-5 in the target compound versus a -Br atom in the comparator—completely ablates IMPDH2 and polymerase engagement while redirecting activity toward bromodomain recognition. This functional bifurcation demonstrates that the 5-amino substituent is an essential pharmacophoric element for nucleotide-metabolism and DNA-repair enzyme targeting, not an interchangeable position within the bis(methylsulfonyl)pyrimidine scaffold.

target selectivity SAR comparative pharmacology

High-Confidence Application Scenarios for 4,6-Di(methanesulfonyl)pyrimidin-5-amine Based on Quantitative Differentiation Evidence


IMPDH2-Focused Enzymology and Inhibitor Screening Campaigns

The confirmed IMPDH2 inhibitory activity (Ki = 240–440 nM) of 4,6-Di(methanesulfonyl)pyrimidin-5-amine, coupled with the absence of IMPDH2 engagement by the closest 5-bromo analogue, positions this compound as a chemically tractable starting point for IMPDH2 inhibitor development [1]. Research groups studying nucleotide metabolism, immunosuppression, or antiviral mechanisms can use this building block for SAR expansion around the sulfone and amine functionalities without the confounding possibility that a halogenated congener might redirect activity toward bromodomain targets.

DNA Repair Enzyme Probe Development Targeting DNA Polymerases β and λ

With demonstrated dual inhibition of DNA polymerase β (IC50 = 11.5 µM) and λ (IC50 = 10.2 µM), 4,6-Di(methanesulfonyl)pyrimidin-5-amine provides a validated micromolar-affinity scaffold for chemical probe design in base excision repair and non-homologous end joining pathways [1]. Unlike 4,6-dimethoxy pyrimidine-5-amine scaffolds that require sulfonamide conjugation to achieve cellular potency in unrelated amoebic assays, this compound natively engages polymerase targets, enabling direct structure-guided optimization without preliminary functional group installation [2].

Sequential S_NAr Diversification for Parallel Library Synthesis

The strong electron-withdrawing character of the methanesulfonyl groups (σ_p ≈ 0.72) enables chemoselective, sequential nucleophilic aromatic substitution at C-4 and C-6, a synthetic capability that is structurally unattainable with 4,6-dichloro (weaker activation), 4,6-dimethoxy (electron-rich), or 4,6-dimethyl (inert) pyrimidine-5-amines [1][2]. Medicinal chemistry core facilities and CROs can use this compound as a single versatile building block to generate diverse 4,6-disubstituted pyrimidine libraries through two orthogonal displacement steps, reducing procurement of multiple pre-functionalized intermediates.

Comparator-Exclusion-Guided Procurement for Target-Based Screening Collections

The functional divergence between 4,6-Di(methanesulfonyl)pyrimidin-5-amine (IMPDH2-active, polymerase-active) and 5-Bromo-4-methyl-2,6-bis(methylsulfonyl)pyrimidine (BRD4-active only) provides an evidence-based exclusion criterion for compound library curation [1]. Procurement officers and screening facility managers selecting bis(methylsulfonyl)pyrimidine representatives for kinase, nucleotide enzyme, or epigenetic target panels can use this documented activity bifurcation to avoid redundant or off-target-prone selections, ensuring that purchased compounds map to the intended screening biology rather than to structurally similar but functionally misaligned analogues.

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